molecular formula C19H17Cl2FN4O2 B591719 (4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone CAS No. 1229236-83-2

(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone

Cat. No. B591719
M. Wt: 423.269
InChI Key: WXZUHCAKLKTCGB-UHFFFAOYSA-N
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Description

The compound (4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone has a CAS Number of 1229236-83-2. It has a molecular weight of 423.27 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a key intermediate in the formation of the compound, has been well studied in the past decade . The synthesis involves various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C19H17Cl2FN4O2/c1-11-17(18(27)14-3-2-13(20)9-15(14)22)26-19(23-11)12(8-16(21)24-26)10-25-4-6-28-7-5-25/h2-3,8-9H,4-7,10H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied and involves various reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 423.27 . It is stored at a temperature between 28 C .

Scientific Research Applications

  • Cinnoline Derivatives :

    • A study focused on cinnoline compounds, closely related to imidazo[1,2-b]pyridazines, demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties. This suggests that compounds like the one could have potential applications in these areas (Bawa et al., 2010).
  • PET Imaging in Parkinson's Disease :

    • Research involving a compound structurally similar to the query, used as a PET imaging agent, indicates potential application in the diagnosis and study of neurological conditions like Parkinson's disease (Wang et al., 2017).
  • GPR39 Agonists and Zinc Modulation :

    • A study identified kinase inhibitors structurally related to the query as GPR39 agonists, modulated by zinc. This reveals a potential role in kinase inhibition and modulation of G protein–coupled receptors, which could be relevant to diseases or conditions linked to these biological targets (Sato et al., 2016).
  • Antitumor Activity :

    • Research on a compound with a morpholino-methanone group, similar to the query, showed inhibition on cancer cell proliferation. This implies possible applications in cancer research and therapy (Tang & Fu, 2018).
  • Pyridazinone Derivatives as Anticancer Agents :

    • A study on pyridazinone derivatives, which have structural similarities to the compound , indicated these compounds have potential as anticancer, antiangiogenic, and antioxidant agents. This suggests a possible application in the treatment and study of cancer (Kamble et al., 2015).

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[6-chloro-2-methyl-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN4O2/c1-11-17(18(27)14-3-2-13(20)9-15(14)22)26-19(23-11)12(8-16(21)24-26)10-25-4-6-28-7-5-25/h2-3,8-9H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZUHCAKLKTCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3)C(=O)C4=C(C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718948
Record name (4-Chloro-2-fluorophenyl){6-chloro-2-methyl-8-[(morpholin-4-yl)methyl]imidazo[1,2-b]pyridazin-3-yl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone

CAS RN

1229236-83-2
Record name (4-Chloro-2-fluorophenyl){6-chloro-2-methyl-8-[(morpholin-4-yl)methyl]imidazo[1,2-b]pyridazin-3-yl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine (8-(aminomethyl)-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)(4-chloro-2-fluorophenyl)methanone (1.15 g, 3.3 mmol), water (12 mL), potassium carbonate (495 mg, 1.1 equiv.), and 2-bromoethyl ether (0.47 mL, 1.1 equiv) in a 20 mL microwave reaction vessel. Seal with a crimp cap then heat in a microwave reactor at 120° C. for 20 min. Cool to RT and partition between EA and water. Wash EA layer with aqueous saturated sodium chloride, and dry over anhydrous magnesium sulfate. Filter and concentrate in vacuo. Purify on silica gel (4:1 hexane:EA→2:1 hexane:EA→1:1 hexane:EA) to give the title compound (0.43 g, 31%) as a light yellow foam. LCMS (4 min)=423.0, 425.0, M+1.
Name
(8-(aminomethyl)-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)(4-chloro-2-fluorophenyl)methanone
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
495 mg
Type
reactant
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Yield
31%

Synthesis routes and methods II

Procedure details

Add ethanol (12 L), (4-chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone (897.70 g, 2.77 mol) and bis(2,4-pentanedionato)oxovanadium (IV) (146.81 g, 553.67 mmol) to a reaction vessel with a nitrogen atmosphere. Add an ethanol (6 L) solution of 4-methylmorpholine 4-oxide (3.89 kg, 33.21 mol) drop-wise over 150 min keeping the reaction temperature at 23-33° C.; then heat the reaction at 40° C. for 48 h. Cool the reaction and concentrate by removal of solvent (13 L). Filter the resulting mixture, rinse the filter cake with hexane (1 L) and then dry. (728 g, 66.25%; mp 145-147° C.; M+=423).
Quantity
3.89 kg
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
146.81 g
Type
catalyst
Reaction Step Two
Quantity
12 L
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
D Mitchell, KP Cole, PM Pollock… - … Process Research & …, 2012 - ACS Publications
The route selection and process research and development of a practical synthesis for JAK2 inhibitor LY2784544 is described. The first-generation synthesis route, similar to that used …
Number of citations: 44 pubs.acs.org

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